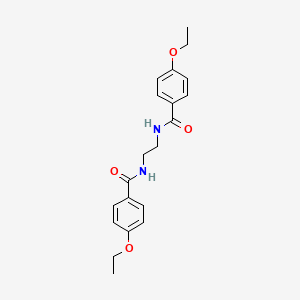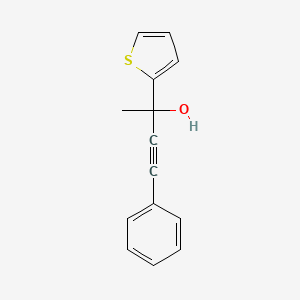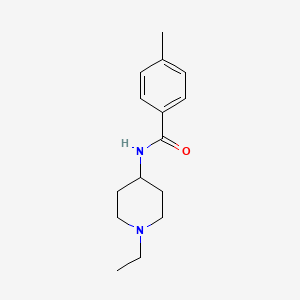![molecular formula C20H18ClNO5 B4701294 5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B4701294.png)
5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide
Übersicht
Beschreibung
5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide, also known as CDMF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMF is a furan derivative that has been synthesized through a multi-step reaction process.
Wirkmechanismus
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been found to suppress the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of this compound, which can provide insights into the development of new therapeutic targets. Furthermore, the development of new synthetic methods for this compound can lead to the synthesis of analogs with improved properties.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to suppress the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-24-17-9-7-13(11-19(17)25-2)22-20(23)18-10-8-14(27-18)12-26-16-6-4-3-5-15(16)21/h3-11H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAVCQJUOTXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4701214.png)
![2-methoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4701221.png)
![methyl 3-[(benzylsulfonyl)amino]-4-chlorobenzoate](/img/structure/B4701225.png)

![3-[(cyclopropylcarbonyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4701234.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4701237.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701245.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4701266.png)
![2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4701275.png)

![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4701297.png)
![3,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4701306.png)
![3-amino-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4701312.png)